Cas no 2612-56-8 (Benzene,1,2-diethoxy-4-methyl-)

Benzene,1,2-diethoxy-4-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzene,1,2-diethoxy-4-methyl-
- 1,2-diethoxy-4-methylbenzene
- 3,4-DIETHOXY TOLUENE
- ABJOFFUIJZDZBE-UHFFFAOYSA-N
- 3 4-DIETHOXYTOLUENE 96
- NS00028034
- Benzene, 1,2-diethoxy-4-methyl-
- 2612-56-8
- SCHEMBL805356
- HJ8K4Y5ZTR
- 3,4-Diethoxytoluene, 96%
- DTXSID80180758
- 3,4-Diethoxytoluene
- EINECS 220-039-9
- 1, 2-diethoxy-4-methylbenzene
- AKOS015889101
- J-016265
- TOLUENE, 3,4-DIETHOXY-
- UNII-HJ8K4Y5ZTR
- DTXCID20103249
-
- MDL: MFCD05664384
- インチ: InChI=1S/C11H16O2/c1-4-12-10-7-6-9(3)8-11(10)13-5-2/h6-8H,4-5H2,1-3H3
- InChIKey: ABJOFFUIJZDZBE-UHFFFAOYSA-N
- ほほえんだ: C(OC1C=CC(C)=CC=1OCC)C
計算された属性
- せいみつぶんしりょう: 180.11508
- どういたいしつりょう: 180.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.000 g/mL at 25 °C(lit.)
- フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >
- 屈折率: n20/D 1.5080(lit.)
- PSA: 18.46
- ようかいせい: 未確定
Benzene,1,2-diethoxy-4-methyl- セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H318
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-41
- セキュリティの説明: 26-36/39
-
危険物標識:
Benzene,1,2-diethoxy-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-231991-5 g |
3,4-Diethoxytoluene, |
2612-56-8 | 5g |
¥549.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-231991-5g |
3,4-Diethoxytoluene, |
2612-56-8 | 5g |
¥549.00 | 2023-09-05 |
Benzene,1,2-diethoxy-4-methyl- 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Benzene,1,2-diethoxy-4-methyl-に関する追加情報
Comprehensive Overview of Benzene,1,2-diethoxy-4-methyl- (CAS No. 2612-56-8): Properties, Applications, and Industry Insights
Benzene,1,2-diethoxy-4-methyl- (CAS No. 2612-56-8) is a specialized organic compound with a molecular formula of C11H16O2. This aromatic ether derivative features a methyl group at the 4-position and two ethoxy groups at the 1,2-positions of the benzene ring. Its unique structure contributes to its solubility in organic solvents like ethanol and ether, while remaining sparingly soluble in water. The compound's boiling point typically ranges between 240-245°C, making it suitable for high-temperature applications in controlled environments.
In recent years, 1,2-diethoxy-4-methylbenzene has gained attention in fragrance and flavor industries due to its potential as a precursor for synthetic musks and aromatic additives. Researchers are exploring its role in green chemistry initiatives, particularly in solvent systems for biodegradable formulations. The compound's ethoxy functional groups make it an interesting candidate for studying electron-donating effects in substituted benzene derivatives, a topic frequently searched in academic databases.
The synthesis of CAS 2612-56-8 typically involves Williamson ether synthesis or nucleophilic aromatic substitution reactions. Current industry trends focus on optimizing production methods to reduce energy consumption, aligning with the growing demand for sustainable chemical processes. Analytical techniques like GC-MS and HPLC are commonly employed for purity verification, with commercial samples typically achieving ≥98% purity for research applications.
From a commercial perspective, 4-methyl-1,2-diethoxybenzene finds niche applications in electronic materials as a dielectric fluid additive and in specialty coatings. Its thermal stability makes it valuable for high-performance lubricant formulations, a sector experiencing 12% annual growth according to recent market reports. The compound's potential in organic electronics is being investigated, particularly as a building block for conjugated polymers with tunable optoelectronic properties.
Safety considerations for handling benzene derivatives like this compound include standard organic chemical precautions—adequate ventilation and personal protective equipment. While not classified as hazardous under current regulations, proper storage in amber glass containers under inert atmosphere is recommended to prevent degradation. The compound's environmental fate is currently under study, with preliminary biodegradation data showing moderate persistence in aquatic systems.
Emerging research directions for 1,2-diethoxy-4-methylbenzene include its potential as a ligand in catalytic systems and as a monomer for specialty polymers. The compound's structure-property relationships are being examined through computational chemistry methods, addressing frequent queries about "substituted benzene electronic effects" in scientific search engines. Patent analysis reveals increasing interest in its use as an intermediate for pharmaceutical building blocks, particularly in antiviral drug development pipelines.
Quality control specifications for CAS 2612-56-8 typically include tests for residual solvents, heavy metals, and isomer purity. The global market for such fine chemicals is projected to reach $280 million by 2026, driven by demand from Asia-Pacific research institutions and specialty chemical manufacturers. Current challenges in the field include developing more efficient purification methods and establishing standardized analytical protocols for this compound across different industries.
For researchers working with diethoxy methylbenzene derivatives, recent advancements in spectroscopic characterization techniques have improved structural elucidation capabilities. Nuclear Overhauser effect (NOE) experiments and 2D NMR methods now allow precise determination of substitution patterns, addressing common technical questions about aromatic compound analysis. The compound's vibrational signatures have been comprehensively documented in updated spectral databases, facilitating its identification in complex mixtures.
Industrial scale-up considerations for benzene,1,2-diethoxy-4-methyl- production emphasize continuous flow chemistry approaches to enhance yield and reduce waste. These developments respond to industry searches for "green synthesis of aromatic ethers" and "continuous processing of specialty chemicals." The compound's stability profile makes it suitable for modular manufacturing systems, an important factor in current chemical industry digitalization trends.
Future prospects for this compound include potential applications in advanced material science, particularly as a component in liquid crystal formulations and as a templating agent in nanostructured materials. Its structural features continue to inspire research into new functional materials, with several recent publications exploring its derivatives for energy storage applications. As analytical techniques advance, previously undetected applications of this versatile compound are likely to emerge in coming years.
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